4,4'-(Phenylmethylene)bis(3-methylphenol)
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Overview
Description
4,4’-(Phenylmethylene)bis(3-methylphenol) is an organic compound that belongs to the class of bisphenols It is characterized by the presence of two phenol groups connected by a phenylmethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) typically involves the condensation of 3-methylphenol with benzaldehyde. One common method involves the use of a catalyst such as sodium acetate. The reaction is carried out at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) can be scaled up using similar reaction conditions. The use of heterogeneous and reusable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, has been reported to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenylmethylene)bis(3-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of polymers and resins due to its bisphenol structure.
Mechanism of Action
The mechanism of action of 4,4’-(Phenylmethylene)bis(3-methylphenol) involves its interaction with various molecular targets. In biological systems, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The phenol groups can also scavenge free radicals, contributing to its antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): Similar structure with pyrazole rings instead of phenol groups.
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Similar structure with dimethylphenol groups instead of methylphenol groups.
Uniqueness
4,4’-(Phenylmethylene)bis(3-methylphenol) is unique due to its specific phenylmethylene bridge connecting two methylphenol groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2510-19-2 |
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Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[(4-hydroxy-2-methylphenyl)-phenylmethyl]-3-methylphenol |
InChI |
InChI=1S/C21H20O2/c1-14-12-17(22)8-10-19(14)21(16-6-4-3-5-7-16)20-11-9-18(23)13-15(20)2/h3-13,21-23H,1-2H3 |
InChI Key |
JAHIXHIEPHMNET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C |
Origin of Product |
United States |
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